(4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
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Overview
Description
(4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of appropriate pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The compound’s pyrimidine ring structure also allows it to interact with various biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with a simpler structure.
2-Aminopyrimidine-5-boronic acid: A similar compound with an amino group instead of an ethoxy group.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
(4-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid is unique due to its combination of a boronic acid group and a pyrimidine ring
Properties
Molecular Formula |
C8H13BN2O4 |
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Molecular Weight |
212.01 g/mol |
IUPAC Name |
(4-ethoxy-1-ethyl-2-oxopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O4/c1-3-11-5-6(9(13)14)7(15-4-2)10-8(11)12/h5,13-14H,3-4H2,1-2H3 |
InChI Key |
ODQQCRZVOAIKNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=O)N=C1OCC)CC)(O)O |
Origin of Product |
United States |
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